molecular formula C15H20 B14265791 (4-Ethenyl-4-methylhex-5-en-1-yl)benzene CAS No. 138541-74-9

(4-Ethenyl-4-methylhex-5-en-1-yl)benzene

Cat. No.: B14265791
CAS No.: 138541-74-9
M. Wt: 200.32 g/mol
InChI Key: LOUZHUAMMBYRFJ-UHFFFAOYSA-N
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Description

(4-Ethenyl-4-methylhex-5-en-1-yl)benzene is an organic compound with the molecular formula C15H20 It is a derivative of benzene, featuring a complex side chain that includes both ethenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenyl-4-methylhex-5-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be catalyzed by aluminum chloride (AlCl3) or other Lewis acids. The specific steps are as follows:

    Preparation of the Alkyl Halide: The alkyl halide precursor can be synthesized through the halogenation of the corresponding alkene.

    Friedel-Crafts Alkylation: Benzene is reacted with the prepared alkyl halide in the presence of a Lewis acid catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenyl-4-methylhex-5-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of (4-Ethyl-4-methylhex-5-en-1-yl)benzene.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(4-Ethenyl-4-methylhex-5-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethenyl-4-methylhex-5-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylhex-5-en-1-yl)benzene: Lacks the ethenyl group, resulting in different reactivity and applications.

    (4-Ethenyl-4-methylhex-5-en-1-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical properties.

Properties

CAS No.

138541-74-9

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

(4-ethenyl-4-methylhex-5-enyl)benzene

InChI

InChI=1S/C15H20/c1-4-15(3,5-2)13-9-12-14-10-7-6-8-11-14/h4-8,10-11H,1-2,9,12-13H2,3H3

InChI Key

LOUZHUAMMBYRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)(C=C)C=C

Origin of Product

United States

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